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Compound of Interest

Compound Name: Silmitasertib sodium

Cat. No.: B606852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical development of

Silmitasertib sodium (formerly CX-4945), a first-in-class, orally bioavailable small-molecule

inhibitor of protein kinase CK2. The document details its mechanism of action, summarizes key

quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and

visualizes critical pathways and workflows.

Core Mechanism of Action
Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine

protein kinase CK2.[1][2] CK2 is a constitutively active enzyme frequently overexpressed in a

multitude of human tumors, where it plays a critical role in promoting cell proliferation, survival,

and resistance to therapy.[3] The primary targets of Silmitasertib are the catalytic subunits of

the CK2 holoenzyme, CK2α and CK2α'.[4]

By binding to the ATP pocket of CK2, Silmitasertib blocks the phosphorylation of numerous

downstream substrates. This leads to the disruption of several key oncogenic signaling

pathways, most notably the PI3K/Akt/mTOR pathway.[3][5] CK2 directly phosphorylates Akt at

serine 129 (S129), a step that contributes to its full activation.[1] Inhibition by Silmitasertib

leads to reduced Akt phosphorylation, induction of apoptosis, and cell cycle arrest.[1][6]

Furthermore, Silmitasertib has been shown to impair DNA repair mechanisms, providing a

strong rationale for its synergistic use with DNA-damaging chemotherapeutic agents.[3]
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Quantitative Preclinical Data
The following tables summarize the key quantitative findings from foundational preclinical

evaluations of Silmitasertib.

Table 1: In Vitro Potency and Selectivity
Target Assay Type Parameter Value (nM) Notes

CK2α / CK2α'
Cell-Free Kinase

Assay
IC₅₀ 1

Highly potent

inhibition.[1][4]

CK2
Cell-Free Kinase

Assay
Kᵢ 0.38

Demonstrates

strong,

competitive

binding.[4]

Endogenous

CK2

Cell-Based

Assay (Jurkat)
IC₅₀ 100

Potent inhibition

of intracellular

kinase activity.[1]

FLT3
Cell-Free Kinase

Assay
IC₅₀ 35

Inactive in cell-

based functional

assays at 10 µM.

[1]

PIM1
Cell-Free Kinase

Assay
IC₅₀ 46

Inactive in cell-

based functional

assays at 10 µM.

[1]

CDK1
Cell-Free Kinase

Assay
IC₅₀ 56

Inactive in cell-

based functional

assays at 10 µM.

[1]

DYRK1A Kinase Assay IC₅₀ 6.8
Notable off-target

activity.[7]

Table 2: In Vitro Anti-Proliferative Activity (EC₅₀)
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Cell Line Cancer Type EC₅₀ (µM) Incubation Time (h)

Breast Cancer Lines Breast Carcinoma 1.71 - 20.01 Not Specified

U-87 Glioblastoma ~5 - 15 24

U-138 Glioblastoma ~5 - 15 24

A-172 Glioblastoma ~5 - 15 24

TFK-1 Cholangiocarcinoma ~10 - 20 Not Specified

SSP-25 Cholangiocarcinoma ~10 - 20 Not Specified

HUVEC
Endothelial

(Angiogenesis)
5.5 Not Specified

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Model (Cell
Line)

Cancer Type
Dose (mg/kg,
p.o.)

Schedule
Tumor Growth
Inhibition (TGI)

BT-474
Breast

Carcinoma
25 Twice Daily 88%

BT-474
Breast

Carcinoma
75 Twice Daily 97%

BxPC-3
Pancreatic

Carcinoma
75 Twice Daily 93%

PC3
Prostate

Carcinoma
25 Twice Daily 19%

PC3
Prostate

Carcinoma
50 Twice Daily 40%

PC3
Prostate

Carcinoma
75 Twice Daily 86%

A673 Ewing Sarcoma 75 Twice Daily 50-80%

Key Signaling and Experimental Visualizations
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The following diagrams illustrate the core signaling pathway targeted by Silmitasertib and a

typical workflow for preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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